[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid
Description
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Properties
IUPAC Name |
2-[5-(3-aminophenyl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-7-3-1-2-6(4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOVYULDLAMOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NN(N=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(3-aminophenyl)tetrazole Acetic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-(3-aminophenyl)tetrazole acetic acid derivatives, a class of compounds with significant potential in drug discovery and development. By leveraging the unique physicochemical properties of the tetrazole ring as a bioisostere for carboxylic acids, these derivatives present a compelling scaffold for the design of novel therapeutics. This document will delve into the synthesis, core properties, and biological activities of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Tetrazole Scaffold in Medicinal Chemistry
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] This nitrogen-rich structure imparts a unique set of electronic and physicochemical properties, making the tetrazole moiety a valuable functional group in medicinal chemistry.[1] Notably, the tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1] It shares a similar pKa, planar structure, and ability to participate in hydrogen bonding, yet it offers increased metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[2][3]
The diverse pharmacological activities of tetrazole-containing compounds are well-documented, encompassing antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[1] The 5-(3-aminophenyl)tetrazole core provides a versatile platform for further chemical modification, with the aminophenyl group offering a site for derivatization and the tetrazole ring allowing for the introduction of functional groups, such as the acetic acid moiety, to modulate biological activity and physicochemical properties.
Physicochemical Properties of the Core Moiety
The parent compound, 5-(3-aminophenyl)tetrazole, serves as the foundational structure for the acetic acid derivatives discussed in this guide. Its properties provide a baseline for understanding the behavior of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₅ | [4] |
| Molecular Weight | 161.16 g/mol | [4] |
| Melting Point | 202-205 °C | [4] |
| Water Solubility | Soluble | [4] |
| Predicted pKa | 4.84 ± 0.10 | [4] |
| Predicted Density | 1.401 ± 0.06 g/cm³ | [4] |
The relatively high melting point is characteristic of tetrazole-containing compounds and is attributed to strong intermolecular hydrogen bonding.[4] The predicted pKa value is comparable to that of many carboxylic acids, underscoring its utility as a bioisostere.[4] The presence of both the tetrazole ring and the amino group contributes to its solubility in water.[4]
Synthesis of 5-(3-aminophenyl)tetrazole Acetic Acid Derivatives
The synthesis of 5-(3-aminophenyl)tetrazole acetic acid derivatives can be approached in a systematic manner, beginning with the formation of the core tetrazole ring, followed by the introduction of the acetic acid moiety.
Synthesis of the 5-(3-aminophenyl)tetrazole Core
A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[5] For the synthesis of 5-(3-aminophenyl)tetrazole, the starting material is 3-aminobenzonitrile.
Workflow for the Synthesis of 5-(3-aminophenyl)tetrazole:
Caption: Synthesis of the 5-(3-aminophenyl)tetrazole core.
Experimental Protocol: General Procedure for the Synthesis of 5-(3-aminophenyl)tetrazole
-
To a round-bottom flask, add 3-aminobenzonitrile, sodium azide, and ammonium chloride in equimolar amounts.[5]
-
Add dimethylformamide (DMF) as the solvent.[5]
-
Heat the reaction mixture with stirring, for example, at 125 °C, for several hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous methanol) to obtain pure 5-(3-aminophenyl)tetrazole.[5]
Addition of the Acetic Acid Moiety
The acetic acid group can be introduced onto the tetrazole ring via N-alkylation. This reaction typically yields a mixture of the N1 and N2 isomers. The separation of these isomers can often be achieved by chromatography.
Workflow for the Synthesis of 5-(3-aminophenyl)tetrazole Acetic Acid Derivatives:
Sources
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- 2. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Nonsteroidal antiinflammatory agents. 1.2,4-Diphenylthiazole-5-acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chalcogen.ro [chalcogen.ro]
An In-depth Technical Guide to the N1 and N2 Isomers of Tetrazole Acetic Acids
This guide provides a comprehensive analysis of the structural, synthetic, spectroscopic, and physicochemical differences between the N1 and N2 isomers of tetrazole acetic acids. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the critical importance of distinguishing these regioisomers, whose subtle structural variations can lead to profoundly different biological outcomes.
Introduction: The Significance of Isomerism in Tetrazole Chemistry
Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1][2][3] In medicinal chemistry, the tetrazole ring is a cornerstone pharmacophore, frequently employed as a bioisosteric replacement for the carboxylic acid group.[3][4][5][6][7] This substitution can enhance metabolic stability, improve lipophilicity, and modulate acidity, offering a more favorable pharmacokinetic profile.[6][8]
When a substituent, such as an acetic acid moiety, is appended to a nitrogen atom of the tetrazole ring, it can attach at two distinct positions, leading to the formation of N1 and N2 regioisomers.[1][9] These are not tautomers but stable, separable compounds with unique properties. The differentiation and selective synthesis of these isomers are paramount, as their distinct electronic and steric profiles dictate their interaction with biological targets, often resulting in one isomer being active while the other is inactive or even exhibits a different pharmacological profile.[4] This guide focuses on (1H-tetrazol-1-yl)acetic acid (the N1 isomer) and (2H-tetrazol-2-yl)acetic acid (the N2 isomer), outlining the key distinctions crucial for their application in research and development.
Foundational Differences: Structure and Electronics
The core distinction between the N1 and N2 isomers lies in the point of attachment of the acetic acid group to the tetrazole ring. This seemingly minor change fundamentally alters the electronic distribution and geometry of the molecule.
-
N1 Isomer ((1H-tetrazol-1-yl)acetic acid): The substituent is on a "pyrrole-type" nitrogen, adjacent to another nitrogen and the ring carbon.
-
N2 Isomer ((2H-tetrazol-2-yl)acetic acid): The substituent is on a "pyridine-type" nitrogen, positioned between two other nitrogen atoms.
This structural variance impacts the molecule's aromaticity, dipole moment, and stability. While the 1H-tautomer of an unsubstituted tetrazole is more stable in the solid phase and polar solvents, the 2H-tautomer often predominates in the gas phase.[10][11] These intrinsic stability differences influence synthetic outcomes and the ultimate behavior of the substituted isomers.
Caption: Isomeric structures of N1 and N2-substituted tetrazole acetic acids.
Synthesis and Regioselective Control
The synthesis of N-substituted tetrazoles is most commonly achieved via alkylation of a 5-substituted-1H-tetrazole. The challenge lies in controlling the regioselectivity of this reaction, as it typically yields a mixture of N1 and N2 isomers. The outcome is governed by a delicate interplay of steric and electronic factors.
Causality Behind Experimental Choices: The tetrazolate anion is an ambident nucleophile, meaning the negative charge is delocalized across multiple nitrogen atoms. The reaction can proceed via an SN1 or SN2 mechanism, and the conditions chosen are designed to favor attack from a specific nitrogen atom.
Key Factors Influencing Regioselectivity:
-
Alkylating Agent: Hard electrophiles tend to favor reaction at the more electronegative N1 site, while softer electrophiles may favor the N2 site. The use of alkyl diazonium intermediates, formed from the diazotization of aliphatic amines, has been shown to preferentially yield N2 isomers.[12][13]
-
Solvent: Solvent polarity can dramatically alter the outcome. Aprotic polar solvents like DMF or DMSO can solvate the cation of the tetrazole salt, leaving a "naked" and highly reactive anion, which often leads to N2 alkylation. Less polar solvents like THF may favor N1 substitution.[13]
-
Counter-ion and Base: The choice of base (e.g., NaH, K₂CO₃) determines the counter-ion (Na⁺, K⁺). The degree of association between the counter-ion and the tetrazolate anion influences which nitrogen atom is more sterically accessible and nucleophilic.[13]
-
Catalysts: Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), can coordinate to the tetrazole ring, sterically hindering one nitrogen position and electronically activating another, thereby directing the alkylating agent to the N2 position.[13][14]
Caption: Factors governing the regioselective alkylation of tetrazoles.
Experimental Protocol: General Regioselective N2-Alkylation
Self-Validating System: This protocol incorporates analytical checkpoints (TLC, ¹H NMR of the crude mixture) to validate the reaction's progress and regioselectivity before committing to large-scale purification.
-
Preparation: To a solution of the 5-substituted-1H-tetrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., anhydrous DMF), add a base such as potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., ethyl bromoacetate, 1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction to a specified temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of two new spots (N1 and N2 isomers) indicate reaction progression. The ratio of the isomers can be preliminarily assessed by ¹H NMR of a small aliquot from the crude reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, is then purified.
-
Separation: Separation of the isomers is typically achieved by silica gel column chromatography.[15] The polarity difference between the two isomers is usually sufficient for effective separation.
Spectroscopic Differentiation: The Analyst's Toolkit
Unambiguous identification of the N1 and N2 isomers is critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide the most definitive evidence for structural assignment.[2][3][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for distinguishing tetrazole regioisomers. The electronic environment around the ring carbon, the substituent's atoms, and any ring protons are highly sensitive to the substitution pattern.
-
¹³C NMR Spectroscopy (The Gold Standard): The most reliable diagnostic marker is the chemical shift of the tetrazole ring carbon (C5). A consistent and widely reported observation is that the C5 signal in N2-substituted isomers is shifted significantly downfield (to a higher ppm value) by approximately 9-12 ppm compared to the corresponding N1 isomer.[16][17][18] This is due to the different electronic shielding effects in the two environments.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the substituent are also diagnostic. For tetrazole acetic acids, the methylene protons (-CH₂-) of the N1 isomer typically appear at a lower field (higher ppm) than those of the N2 isomer.[16] This is analogous to observations for N-methyl tetrazoles.
Other Spectroscopic Methods
-
UV-Visible Spectroscopy: The isomers exhibit distinct UV absorption maxima (λmax) due to differences in their electronic transitions. For example, with a phenyl substituent, the N1 isomer absorbs at a shorter wavelength (e.g., 236 nm) than the N2 isomer (e.g., 250 nm).[3]
-
Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can show subtle differences in the fingerprint region, particularly in the C=N and N=N stretching frequencies (1300-1600 cm⁻¹) and ring deformation modes.[3]
-
Mass Spectrometry (MS): The fragmentation patterns of the isomers can differ. While both may show the molecular ion peak, the relative abundances of fragment ions can vary. For 5-substituted-1H-tetrazoles, a characteristic fragmentation pathway in positive ion mode is the loss of HN₃, while in negative ion mode, the loss of N₂ is common.[3][7] The stability of the resulting radical cations or anions will be different for each isomer, leading to distinct mass spectra.
Data Summary: A Comparative Overview
| Spectroscopic Method | N1 Isomer ((1H-tetrazol-1-yl)acetic acid) | N2 Isomer ((2H-tetrazol-2-yl)acetic acid) | Rationale for Difference |
| ¹³C NMR (C5 Shift) | Lower ppm (more shielded) | Higher ppm (deshielded) by ~10 ppm [16][17][18] | Different electronic environment and N-N bond order adjacent to the C5 carbon. |
| ¹H NMR (-CH₂- Shift) | Lower field (higher ppm)[16] | Higher field (lower ppm) | The N1 nitrogen has a greater deshielding effect on the adjacent methylene protons. |
| UV-Vis (λmax) | Shorter wavelength | Longer wavelength[3] | The N2 isomer has a more extended conjugated system, lowering the energy of electronic transitions. |
Experimental Protocol: NMR-Based Isomer Differentiation
-
Sample Preparation: Prepare solutions of each purified isomer (and the crude mixture, if desired) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) at a concentration of approximately 5-10 mg/mL.
-
¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum for each sample. Ensure a sufficient number of scans and an appropriate relaxation delay to obtain a good signal-to-noise ratio, particularly for the quaternary tetrazole carbon.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample.
-
Data Analysis & Interpretation:
-
Identify the signal corresponding to the tetrazole ring carbon (C5) in the ¹³C spectra, typically found between 140-165 ppm.
-
Compare the chemical shifts of the C5 carbon for the two isomers. The isomer with the C5 signal at a significantly higher ppm (downfield) is assigned as the N2 isomer.[17][18]
-
Corroborate the assignment by comparing the chemical shifts of the methylene (-CH₂-) protons in the ¹H spectra. The isomer with the methylene signal at the higher ppm value is assigned as the N1 isomer.
-
For complex structures, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively link the methylene protons to the C5 carbon through long-range coupling, confirming the connectivity and isomer assignment.
-
Physicochemical and Biological Implications
The structural and electronic differences between N1 and N2 isomers directly translate into distinct physicochemical and biological properties.
Physicochemical Properties
| Property | N1 Isomer | N2 Isomer | Significance in Drug Development |
| Acidity (pKa) | Generally expected to be slightly more acidic. | Generally expected to be slightly less acidic. | Influences ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |
| Lipophilicity (LogP) | Different LogP value due to a distinct dipole moment. | Different LogP value due to a distinct dipole moment. | Critical for membrane permeability, distribution within the body, and overall ADME properties. |
| Crystal Packing | Unique crystal lattice and intermolecular interactions.[19] | Unique crystal lattice and intermolecular interactions. | Affects solubility, dissolution rate, and solid-state stability (polymorphism). |
| Metabolic Stability | The position of the substituent affects susceptibility to metabolic enzymes. | Can exhibit different metabolic pathways and rates of clearance. | Determines the drug's half-life and dosing regimen. |
Justification: The acidity of the tetrazole ring itself (pKa ≈ 4.9) is comparable to that of carboxylic acids.[2][17][20] The placement of the acetic acid substituent alters the electron density within the ring, thereby modulating the acidity of the overall molecule. These subtle electronic shifts also change the molecule's dipole moment, which is a key determinant of its lipophilicity and interaction with polar or nonpolar environments.
Biological Activity
The precise three-dimensional arrangement of atoms and hydrogen bond donors/acceptors is what governs a molecule's interaction with a biological target. Since the N1 and N2 isomers have different shapes and present different nitrogen atoms for potential hydrogen bonding, they will bind to receptors or enzyme active sites differently.[6] This is the fundamental reason why their pharmacological activities can be drastically different. It is common in drug discovery programs to find that all desired activity resides in one regioisomer, making their selective synthesis and characterization a non-negotiable aspect of development.
Conclusion
The distinction between N1 and N2 isomers of tetrazole acetic acids is a critical, multifaceted issue that extends from fundamental synthesis to final biological application. While structurally similar, these isomers possess unique electronic, spectroscopic, and physicochemical profiles. Mastery of their regioselective synthesis and unambiguous characterization is essential for any researcher in the fields of medicinal chemistry and drug discovery. The most definitive analytical tool for their differentiation is ¹³C NMR spectroscopy, where the downfield shift of the C5 carbon provides a reliable marker for the N2 isomer. Ultimately, the careful and precise control over this isomerism is a key enabling factor in the design of effective and safe therapeutic agents.
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Regioselective N‑2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate - ACS Sustainable Chemistry & Engineering - Figshare. (URL: [Link])
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1-Tetrazolylacetic acid | C3H4N4O2 | CID 543207 - PubChem. (URL: [Link])
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Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. (URL: [Link])
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[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid molecular weight and formula
[1]
Executive Summary
This compound is a bifunctional pharmacophore combining an aniline moiety and a carboxylic acid tail, linked via a bioisostere-rich tetrazole core.[] It is primarily utilized as a scaffold in the design of peptidomimetics (e.g., Angiotensin II receptor antagonists) where the tetrazole ring mimics a cis-amide bond or a carboxylic acid, providing metabolic stability and specific hydrogen-bonding geometries.[]
The "2H" designation in the nomenclature is critical; it indicates the acetic acid tail is attached to the N2 nitrogen of the tetrazole ring. This isomer is generally the kinetic product of alkylation but requires rigorous structural validation to distinguish it from the thermodynamically stable 1H-isomer.[]
Physicochemical Specifications
The following data represents the calculated and theoretical properties for the target 2H-isomer.
| Property | Value | Notes |
| IUPAC Name | 2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid | |
| Molecular Formula | C₉H₉N₅O₂ | |
| Molecular Weight | 219.20 g/mol | Monoisotopic Mass: 219.0756 |
| Parent Scaffold CAS | 73732-51-1 | Refers to 5-(3-aminophenyl)-1H-tetrazole (pre-alkylation) |
| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid tail (influenced by tetrazole electron withdrawal) |
| pKa (Base) | ~3.8 - 4.2 | Aniline nitrogen (reduced basicity due to electron-poor tetrazole) |
| Solubility | DMSO, Methanol, Dilute Base | Zwitterionic nature at neutral pH limits water solubility |
Synthetic Route & Regiocontrol Strategy
The "Senior Scientist" Perspective
Direct alkylation of 5-(3-aminophenyl)tetrazole with chloroacetic acid is experimentally risky .[] The free aniline amine competes with the tetrazole ring for the alkylating agent, leading to N-alkylated aniline byproducts. Furthermore, separating the zwitterionic product (amino-acid) is difficult.[]
Recommended Protocol: The "Nitro-Reduction" Route.[]
-
Precursor Synthesis: Start with 3-nitrobenzonitrile to form 5-(3-nitrophenyl)tetrazole.[]
-
Alkylation: Alkylate the nitro-tetrazole. The electron-withdrawing nitro group enhances the acidity of the tetrazole, improving alkylation yields.
-
Separation: Separate the N2 (major) and N1 (minor) isomers at the ester stage using standard silica chromatography (non-zwitterionic).[]
-
Reduction/Hydrolysis: Reduce the nitro group to the amine and hydrolyze the ester to the acid in the final steps.
Experimental Workflow Diagram
Caption: Optimized synthetic pathway avoiding aniline alkylation side-reactions and ensuring N2-isomer purity.
Structural Validation: Distinguishing N1 vs. N2 Isomers
The most common failure mode in synthesizing this compound is misidentifying the N1-isomer as the N2-isomer.[] They have identical mass (LC-MS cannot distinguish them) but distinct NMR signatures.[]
NMR Spectroscopy Rules
-
¹³C NMR (Tetrazole Carbon):
-
N2-Isomer (Target): The quaternary tetrazole carbon (C5) typically resonates upfield (approx. 162–165 ppm).[]
-
N1-Isomer (Impurity): The C5 carbon resonates downfield (approx. 152–156 ppm).[]
-
-
¹H NMR (Methylene Protons):
-
The methylene protons (-CH₂-COOH) attached to N2 are often shielded relative to N1, but this depends heavily on solvent.[] Use ¹³C for definitive assignment.
-
Crystallography (X-ray)
If a single crystal can be grown (often as the hydrochloride salt), the N2-isomer shows a more linear "para-like" substitution pattern across the tetrazole ring, whereas the N1-isomer is "ortho-like" and more kinked.[]
Regioselectivity Logic Diagram
Caption: Mechanistic basis for the formation of 2H vs 1H isomers during alkylation.
Applications & Bioisosterism[1]
Pharmaceutical Relevance
This molecule serves as a critical intermediate for Angiotensin II Receptor Blockers (ARBs) (e.g., Valsartan congeners).[] The 5-phenyltetrazole unit is a classic bioisostere for the carboxylic acid group of Angiotensin II.[]
-
Lipophilicity: The tetrazole is more lipophilic than a carboxylate, improving membrane permeability.
-
Metabolic Stability: The tetrazole ring is resistant to many metabolic proteases that would cleave a peptide bond.
-
Bifunctionality: The amine allows for coupling to amino acids (N-terminus extension), while the acetic acid tail allows for coupling to amines (C-terminus extension), making it a versatile "linker" in fragment-based drug discovery.[]
References
-
Butler, R. N. (1984).[] "Tetrazoles."[][2][3][4][5][6][7][8][9][10][] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838.[] (Foundational text on tetrazole tautomerism and alkylation regioselectivity).
-
Ostrovskii, V. A., et al. (2015).[] "Regioselectivity of Alkylation of 5-Substituted Tetrazoles." Russian Journal of Organic Chemistry.
-
BOC Sciences. (2025).[] "Product Entry: (5-Amino-2H-tetrazol-2-yl)acetic acid derivatives."
-
National Institutes of Health (NIH). (2025).[] "PubChem Compound Summary: Tetrazole Derivatives." []
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Ramanathan, M., et al. (2015).[][10] "One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles." Organic Letters. []
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An In-depth Technical Guide to the Solubility of Aminophenyl Tetrazole Acetic Acid in Organic Solvents
This guide provides a comprehensive exploration of the solubility characteristics of aminophenyl tetrazole acetic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. Given the limited direct public data on this specific molecule, this document synthesizes information from structurally analogous, commercially significant tetrazole-containing active pharmaceutical ingredients (APIs) such as Losartan, Candesartan, and Irbesartan. By examining the behavior of these related compounds, we can infer and predict the solubility profile of aminophenyl tetrazole acetic acid, offering valuable insights for researchers, scientists, and drug development professionals.
The tetrazole ring, a bioisostere for the carboxylic acid group, is a critical pharmacophore in many modern drugs.[1] Its physicochemical properties, including solubility, are paramount to a drug's formulation, bioavailability, and ultimate therapeutic efficacy. This guide will delve into the theoretical underpinnings of solubility, present established experimental protocols for its determination, and provide a comparative analysis of solubility data for related tetrazole compounds in a range of organic solvents.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For aminophenyl tetrazole acetic acid, several key features dictate its solubility profile:
-
The Tetrazole Ring: This nitrogen-rich heterocycle is aromatic and possesses a pKa similar to carboxylic acids, making it acidic.[2][3] It can participate in hydrogen bonding as both a donor and an acceptor. The tautomeric forms of the tetrazole ring (1H and 2H) can also influence its interactions with solvents.[2]
-
The Aminophenyl Group: The amino group (-NH2) is a hydrogen bond donor and can be protonated in acidic conditions, increasing polarity. The phenyl ring is largely nonpolar and contributes to hydrophobic interactions.
-
The Acetic Acid Moiety: The carboxylic acid group (-COOH) is highly polar and a strong hydrogen bond donor. Its presence significantly influences solubility in polar protic solvents.
The interplay of these functional groups results in a molecule with both polar and nonpolar regions, suggesting that its solubility will be highly dependent on the nature of the solvent.
Predicting Solubility: A Comparative Analysis with Marketed Tetrazole Drugs
Table 1: Solubility of Structurally Related Tetrazole-Containing APIs in Organic Solvents
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |
| Losartan Potassium | Ethanol | ~20 | Not Specified | [4] |
| DMSO | ~20 | Not Specified | [4] | |
| Dimethyl Formamide | ~20 | Not Specified | [4] | |
| Methanol | High | 20-70 | [5][[“]] | |
| 1-Propanol | High | 20-70 | [5][[“]] | |
| 2-Propanol | High | 20-70 | [5][[“]] | |
| 1-Pentanol | Decreases with increasing temperature | 20-70 | [5][[“]] | |
| Ethyl Acetate | Sparingly Soluble | Not Specified | [5][[“]] | |
| Butyl Acetate | Sparingly Soluble | Not Specified | [5][[“]] | |
| Acetonitrile | Slightly Soluble | Not Specified | [7] | |
| Methyl Ethyl Ketone | Slightly Soluble | Not Specified | [7] | |
| Candesartan Cilexetil | Ethanol | ~3 | Not Specified | [8] |
| DMSO | ~30 | Not Specified | [8] | |
| Dimethyl Formamide | ~30 | Not Specified | [8] | |
| 2-Butanone | High | Increases with temperature | [9] | |
| Acetone | High | Increases with temperature | [9] | |
| Irbesartan | Ethanol | ~0.5 | Not Specified | [10] |
| DMSO | ~14 | Not Specified | [10] | |
| Dimethyl Formamide | ~20 | Not Specified | [10] | |
| Tetrahydrofuran | High | Increases with temperature | [11][12] | |
| Acetone | Moderate | Increases with temperature | [11][12] | |
| Chloroform | Moderate | Increases with temperature | [11][12] | |
| Dioxane | Moderate | Increases with temperature | [11][12] |
Insights from Comparative Analysis:
-
Polar Aprotic Solvents: High solubility is consistently observed in polar aprotic solvents like DMSO and DMF for all three comparator drugs. This is likely due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds.
-
Alcohols: Solubility in alcohols like ethanol and methanol is generally good, attributed to hydrogen bonding capabilities. However, as the alkyl chain length of the alcohol increases (e.g., 1-pentanol), solubility can decrease due to the increasing nonpolar character of the solvent.[5][[“]]
-
Ketones and Ethers: Solvents like acetone, methyl ethyl ketone, and tetrahydrofuran show moderate to high solubility, which often increases with temperature.[9][11][12]
-
Esters and Nonpolar Solvents: Solubility is generally low in less polar solvents like ethyl acetate and hydrocarbons.[5][[“]]
Based on this, it is predicted that aminophenyl tetrazole acetic acid will exhibit good solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols (methanol, ethanol), and limited solubility in nonpolar organic solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for solubility determination is the shake-flask method , which is recommended by various regulatory bodies.[13][14] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation:
-
Add an excess amount of aminophenyl tetrazole acetic acid to a series of vials, each containing a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration plateaus.[13]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved aminophenyl tetrazole acetic acid using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Factors Influencing Solubility: A Deeper Dive
Several factors can significantly impact the solubility of aminophenyl tetrazole acetic acid in organic solvents:[15]
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Experimental data for related compounds like Irbesartan and Candesartan cilexetil confirm this trend in various organic solvents.[9][11][12]
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents will better solvate the polar functional groups of the molecule, while nonpolar solvents will favor the nonpolar regions. A systematic screening of solvents with varying polarities is recommended.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[9] It is crucial to characterize the solid form used in solubility studies.
-
pH (in protic solvents): While the focus is on organic solvents, any residual water or the acidic/basic nature of the solvent itself can influence the ionization state of the amino and carboxylic acid groups, thereby affecting solubility.
Diagram 2: Key Factors Influencing Solubility
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Methodological & Application
Synthesis of [5-(3-Aminophenyl)-2H-tetrazol-2-yl]acetic Acid: An Application Note for Medicinal Chemistry and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid, a key building block in medicinal chemistry. The protocol begins with the readily available 3-aminobenzonitrile and proceeds through a two-step sequence: a [3+2] cycloaddition to form the tetrazole ring, followed by a regioselective N-alkylation and subsequent hydrolysis. This guide emphasizes the scientific rationale behind each procedural step, offering insights into reaction mechanisms, safety considerations, and optimization strategies to ensure a high-yield, reproducible synthesis. Detailed experimental protocols, data tables, and process diagrams are included to facilitate seamless adoption by researchers in drug discovery and development.
Introduction
Tetrazole derivatives are of significant interest in medicinal chemistry, largely due to their role as bioisosteres for carboxylic acids and amides.[1][2][3] Their unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make them valuable pharmacophores in the design of novel therapeutics.[1][4][5] The title compound, this compound, incorporates a tetrazole ring, an aromatic amine, and an acetic acid moiety, presenting multiple points for further chemical modification and library synthesis. This application note details a reliable and scalable synthetic route from 3-aminobenzonitrile.
Overall Synthetic Scheme
The synthesis is a two-step process. The first step is the formation of the tetrazole ring via a [3+2] cycloaddition reaction between 3-aminobenzonitrile and sodium azide. The second step involves the N-alkylation of the resulting 5-(3-aminophenyl)-1H-tetrazole with ethyl bromoacetate, followed by hydrolysis of the ester to yield the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5-(3-Aminophenyl)-1H-tetrazole
Mechanistic Rationale
The formation of 5-substituted-1H-tetrazoles from nitriles and sodium azide is a classic example of a [3+2] cycloaddition reaction.[6][7][8] The reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile group towards nucleophilic attack by the azide ion.[9][10] The use of water as a solvent is not only environmentally friendly but also helps to mitigate the risk of explosion associated with the accumulation of hydrazoic acid.[10] Maintaining a slightly alkaline pH minimizes the formation of the volatile and highly toxic hydrazoic acid.[10]
Caption: General mechanism for Lewis acid-catalyzed tetrazole synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Aminobenzonitrile | 118.14 | 10.0 g | 0.0846 |
| Sodium Azide (NaN3) | 65.01 | 6.60 g | 0.1015 |
| Zinc Bromide (ZnBr2) | 225.19 | 19.05 g | 0.0846 |
| Deionized Water | 18.02 | 150 mL | - |
| 6M Hydrochloric Acid | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzonitrile (10.0 g, 0.0846 mol), sodium azide (6.60 g, 0.1015 mol), zinc bromide (19.05 g, 0.0846 mol), and deionized water (150 mL).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 with 6M hydrochloric acid to precipitate the product. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid may be generated.
-
Filter the resulting precipitate and wash with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 5-(3-aminophenyl)-1H-tetrazole as a solid.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. [11][12] Avoid contact with metals. All manipulations should be carried out in a well-ventilated fume hood.[11][12][13]
-
Hydrazoic acid is a highly toxic and explosive gas. [14][15] Acidification steps must be performed slowly and in a fume hood.[12][13]
Step 2: Synthesis of this compound
Mechanistic Rationale and Regioselectivity
The alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N1 and N2 isomers.[16][17] The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used.[16][18] In this protocol, the use of a polar aprotic solvent like acetone and a base such as potassium carbonate generally favors the formation of the N2-alkylated product.[19][20] The subsequent hydrolysis of the ethyl ester to the carboxylic acid is a standard saponification reaction.
Caption: N-alkylation of 5-(3-aminophenyl)-1H-tetrazole and subsequent hydrolysis.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 5-(3-Aminophenyl)-1H-tetrazole | 161.16 | 10.0 g | 0.0620 |
| Ethyl Bromoacetate | 167.00 | 11.4 g (7.7 mL) | 0.0682 |
| Potassium Carbonate (K2CO3) | 138.21 | 12.8 g | 0.0927 |
| Acetone | - | 200 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 3.72 g | 0.0930 |
| Ethanol | - | 50 mL | - |
| Deionized Water | - | 100 mL | - |
| 6M Hydrochloric Acid | - | As needed | - |
Procedure - Part A: N-Alkylation
-
In a 500 mL round-bottom flask, suspend 5-(3-aminophenyl)-1H-tetrazole (10.0 g, 0.0620 mol) and potassium carbonate (12.8 g, 0.0927 mol) in acetone (200 mL).
-
Stir the suspension vigorously and add ethyl bromoacetate (11.4 g, 7.7 mL, 0.0682 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate. The crude product can be used directly in the next step or purified by column chromatography.
Procedure - Part B: Hydrolysis
-
Dissolve the crude ethyl ester from the previous step in a mixture of ethanol (50 mL) and deionized water (100 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (3.72 g, 0.0930 mol) and stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~4 with 6M hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-aminobenzonitrile. By elucidating the underlying chemical principles and providing step-by-step instructions, this guide is intended to empower researchers in the field of drug discovery to efficiently synthesize this versatile chemical intermediate for further elaboration into potential therapeutic agents. The emphasis on safety and regioselectivity will aid in achieving consistent and high-quality results.
References
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]
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Gepdiremen, A., et al. (2015). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 20(8), 13865-13875. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]
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Occupational Safety and Health Administration. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. Available from: [Link]
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Wang, L., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 40(19), 2911-2916. Available from: [Link]
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Ferreira, P. M. T., et al. (2013). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 37(10), 3126-3133. Available from: [Link]
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Demko, Z. P., & Sharpless, K. B. (2002). A Novel Synthesis of 5-Substituted-Tetrazoles. Angewandte Chemie International Edition, 41(12), 2110-2113. Available from: [Link]
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Gómez-García, M., et al. (2024). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
ACS Publications. (2024). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. Available from: [Link]
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University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available from: [Link]
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The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Office of Research Safety Affairs. Available from: [Link]
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ResearchGate. (n.d.). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. Available from: [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Azide. Available from: [Link]
-
Centers for Disease Control and Prevention. (2024). Sodium Azide. Chemical Emergencies. Available from: [Link]
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Patel, M. P., et al. (2009). A Novel Approach for Synthesis of Substituted Tetrazoles. Rasayan Journal of Chemistry, 2(3), 807-811. Available from: [Link]
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Aouine, Y., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 704-713. Available from: [Link]
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Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565-1570. Available from: [Link]
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Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10807-10853. Available from: [Link]
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ResearchGate. (n.d.). Alkylation of tetrazoles with 3-(2-bromoethyl)-1-methoxy-3-methyltriaz-1-ene 2-oxide. Available from: [Link]
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ChemSrc. (n.d.). ethyl 2-(4-aminophenyl)-2H-tetrazole-5-carboxylate hydrochloride. Available from: [Link]
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Consensus. (2014). A NOVEL SYNTHESIS OF 4-(5-SUBSTITUTED AMINOMETHYL)-1H-TETRAZOL-1-YL) BENZONITRILES. Available from: [Link]
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ResearchGate. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]
-
Dolzhenko, A. V. (2017). 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW). HETEROCYCLES, 94(10), 1823-1853. Available from: [Link]
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Kumar, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available from: [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 11(1), 1-13. Available from: [Link]
-
Kumar, A., et al. (2023). Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation. Molecules, 28(14), 5396. Available from: [Link]
-
Totawar, B. B., et al. (2020). Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocum. Hacettepe Journal of Pharmacy and Medical Sciences, 42(1), 1-8. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. International Journal of Advanced Research, 2(11), 748-756. Available from: [Link]
-
Semantic Scholar. (n.d.). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Available from: [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Khan-Saeed/90b5a329d7494f4c28f1b637731f28b4d89868e1)
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. Available from: [Link]
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Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) using Aminophenyl Tetrazole Ligands
Foreword: The Strategic Advantage of Aminophenyl Tetrazole Ligands in MOF Chemistry for Advanced Drug Delivery
The convergence of materials science and pharmacology has ushered in an era of precision drug delivery systems, with Metal-Organic Frameworks (MOFs) at the forefront of this revolution. Their unparalleled porosity, vast surface areas, and tunable structures make them exceptional candidates for therapeutic agent encapsulation and controlled release.[1][2] Within the diverse library of organic linkers available for MOF synthesis, aminophenyl tetrazole ligands have emerged as a particularly strategic choice.
The rationale for this selection is twofold. First, the tetrazole moiety, a nitrogen-rich heterocycle, offers multiple coordination sites, facilitating the formation of robust and topologically diverse frameworks.[3] This versatility in coordination allows for fine-tuning of the MOF's architecture, which is critical for optimizing drug loading capacity and release kinetics. Secondly, the presence of the aminophenyl group introduces a functional handle for post-synthetic modification. This amino group can be readily functionalized to enhance biocompatibility, modulate solubility, or introduce targeting moieties for cell-specific drug delivery, thereby bridging the gap between novel materials and clinical applicability.[4] Furthermore, the inherent basicity of the amino group can foster favorable interactions with acidic drug molecules, enhancing loading efficiencies. This guide provides a comprehensive overview of the synthesis, characterization, and application of aminophenyl tetrazole-based MOFs, with a particular focus on their utility in drug delivery.
Part 1: Ligand Synthesis - A Foundational Step
A reliable and scalable synthesis of the aminophenyl tetrazole ligand is paramount. The following protocol outlines a well-established method for the preparation of 4-(1H-tetrazol-5-yl)aniline.
Protocol 1: Synthesis of 4-(1H-tetrazol-5-yl)aniline
This protocol is adapted from the [3+2] cycloaddition reaction between a nitrile and an azide source, a cornerstone of tetrazole synthesis.[5]
Materials:
-
4-aminobenzonitrile
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-aminobenzonitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).[5]
-
Solvent Addition: Add 20 mL of deionized water to the flask.
-
Reflux: Heat the mixture to reflux (approximately 100-105 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 24-48 hours.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add 3M HCl to acidify the mixture to a pH of approximately 1. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid (HN₃) may be generated.[5]
-
Product Isolation: The product, 4-(1H-tetrazol-5-yl)aniline, will often precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Extraction (if no precipitation): If the product does not precipitate, transfer the acidic solution to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 2: MOF Synthesis - The Solvothermal Approach
Solvothermal synthesis is a widely employed method for generating high-quality crystalline MOFs.[6] The following protocol details the synthesis of a representative aminophenyl tetrazole-based MOF.
Protocol 2: Solvothermal Synthesis of a Zn-based Aminophenyl Tetrazole MOF
Materials:
-
4-(1H-tetrazol-5-yl)aniline (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Precursor Solution: In a 20 mL glass vial, dissolve 0.1 mmol of 4-(1H-tetrazol-5-yl)aniline and 0.1 mmol of zinc nitrate hexahydrate in 10 mL of DMF.
-
Homogenization: Use an ultrasonic bath to ensure the complete dissolution and homogenization of the precursor solution.
-
Autoclave Sealing: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave and seal it tightly.
-
Heating: Place the autoclave in a preheated oven at 120 °C for 72 hours. The slow cooling of the oven to room temperature is often beneficial for crystal growth.
-
Product Collection: After cooling, decant the mother liquor and collect the crystalline product.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors. Subsequently, wash with ethanol (3 x 10 mL) to remove the DMF. Each washing step should involve centrifugation to pellet the MOF particles, followed by decantation of the supernatant and resuspension in the fresh solvent.
-
Drying: Dry the purified MOF product in a vacuum oven at 60 °C overnight.
Causality Behind Experimental Choices:
-
Solvothermal Conditions: The elevated temperature and pressure of the solvothermal method facilitate the deprotonation of the tetrazole ring and the coordination of the ligand to the metal centers, leading to the formation of a crystalline framework.
-
DMF as a Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic ligand and the metal salt. It can also act as a modulator in MOF synthesis, influencing crystal growth and morphology.
-
Washing Steps: The thorough washing with DMF and ethanol is crucial to remove any residual starting materials and solvent molecules that may be occluded within the pores of the MOF, ensuring high purity of the final product.
Part 3: Characterization of the MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. | A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction data (if available) and the absence of peaks from starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal center. | Disappearance or shift of the N-H stretching bands of the tetrazole ring and the appearance of new bands corresponding to the metal-nitrogen bond. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A TGA curve showing a stable plateau up to a certain temperature, followed by a weight loss corresponding to the decomposition of the organic ligand. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume of the MOF. | A Type I or Type IV isotherm, from which the surface area and pore size distribution can be calculated, confirming the porous nature of the material. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. | Images revealing the shape (e.g., cubic, rod-like) and size distribution of the synthesized MOF crystals. |
Part 4: Application in Drug Delivery
The high porosity and functionalizable surface of aminophenyl tetrazole-based MOFs make them excellent candidates for drug delivery applications.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol outlines a general procedure for loading a model drug, 5-Fluorouracil (5-FU), an anticancer agent, into the MOF and studying its release profile.
Materials:
-
Synthesized Zn-based aminophenyl tetrazole MOF
-
5-Fluorouracil (5-FU)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Methanol
Equipment:
-
UV-Vis Spectrophotometer
-
Shaking incubator
-
Centrifuge
Drug Loading:
-
Stock Solution: Prepare a stock solution of 5-FU in methanol (e.g., 1 mg/mL).
-
Incubation: Disperse a known amount of the activated MOF (e.g., 20 mg) in a specific volume of the 5-FU solution (e.g., 10 mL).
-
Equilibration: Stir the suspension at room temperature for 24 hours in the dark to allow for the encapsulation of the drug within the MOF pores.
-
Separation and Washing: Centrifuge the mixture to separate the drug-loaded MOF. Wash the collected solid with methanol to remove any surface-adsorbed drug molecules.
-
Quantification of Loading: The amount of loaded 5-FU can be determined by measuring the change in the concentration of the supernatant before and after loading using a UV-Vis spectrophotometer at the characteristic wavelength of 5-FU. The drug loading content and encapsulation efficiency can be calculated using the following formulas:
-
Drug Loading (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
In Vitro Drug Release:
-
Release Medium: Prepare two PBS solutions, one at a physiological pH of 7.4 and another at an acidic pH of 5.5, to simulate the conditions in the bloodstream and cancerous tissues, respectively.
-
Release Study Setup: Disperse a known amount of the 5-FU-loaded MOF (e.g., 10 mg) in a specific volume of each PBS solution (e.g., 20 mL).
-
Incubation: Place the suspensions in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain a constant volume.
-
Analysis: Centrifuge the withdrawn samples to remove any MOF particles and measure the concentration of released 5-FU using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug release versus time to obtain the drug release profile.
Rationale for pH-dependent Release: The stability of many MOFs is pH-dependent. The acidic environment of tumor tissues (pH ~5.5) can lead to the degradation of the MOF structure, triggering a more rapid release of the encapsulated drug compared to the physiological pH of 7.4. This provides a mechanism for targeted drug delivery.[7]
Part 5: Visualization of Workflows
Caption: Workflow for the synthesis of aminophenyl tetrazole ligand and MOF.
Caption: Workflow for drug loading and in vitro release studies.
References
-
Wang, T.-T., Liu, J.-Y., Guo, R., An, J.-D., Huo, J.-Z., Liu, Y.-Y., Shi, W., & Ding, B. (2022). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Molecules, 27(15), 4987. [Link]
-
Bhadra, M., Khan, I., Al-zahrani, F. M., & Shaik, M. R. (2022). Progressive Trends on the Biomedical Applications of Metal Organic Frameworks. Catalysts, 12(11), 1391. [Link]
-
American Chemical Society. (2024). Puffed-up MOFs for improved drug delivery. ACS Newsroom. [Link]
-
Srinivas, K., & Kumar, C. S. (2014). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 6(6), 334-342. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2017). Synthesis, Characterization of Some 1H-Tetrazole Derivatives From 3- Aminoacetophene & 3-Amino Phenol. Journal of University of Shanghai for Science and Technology, 19(4), 1-10. [Link]
-
Ahmad, Z., et al. (2025). Synthesis of MOFs and Characterization and Drug Loading Efficiency. MDPI. [Link]
-
Hernández-García, A., et al. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. ChemMedChem. [Link]
-
Li, J., et al. (2023). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. [Link]
-
Mittal, A., Roy, I., & Gandhi, S. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). IntechOpen. [Link]
-
Lawson, H. D., et al. (2021). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Nano, 15(7), 10848-10883. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Request PDF. (2025). Synthesis of tetrazole and its derivatives by heterocyclization reaction involving primary amines, orthoesters, and azides. ResearchGate. [Link]
-
Al-Shakliah, N. S., et al. (2025). Toxicity Challenges and Current Advancement in Metal-Organic Frameworks (MOFs) for Biomedical Applications. PubMed. [Link]
-
Le, H. T., & Nguyen, H. T. (2015). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Molecules, 20(4), 6069-6080. [Link]
-
University of Johannesburg. (n.d.). COPYRIGHT AND CITATION CONSIDERATIONS FOR THIS THESIS/ DISSERTATION. [Link]
-
Lu, Z., et al. (2015). Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. Dalton Transactions, 44(36), 15896-15901. [Link]
-
Li, Y., Peng, G., & Yu, Y. (2022). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress. [Link]
-
Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8450-8454. [Link]
-
Chen, Y.-S., et al. (2020). Deciphering Metal–Organic Framework Synthesis from Hydroxy Double Salts: In-Situ Insights via Synchrotron X-ray Diffraction and Absorption Spectroscopy. Journal of the American Chemical Society, 142(28), 12295-12303. [Link]
-
El-Malah, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(24), 5679. [Link]
-
Liu, X.-H., et al. (2017). Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation. Dalton Transactions, 46(1), 195-201. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 3. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Progressive Trends on the Biomedical Applications of Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Tetrazole Acetic Acid Derivatives
Case ID: TAA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Pharmaceutical Formulation Division
Executive Summary
Tetrazole acetic acid derivatives (e.g., 1H-tetrazole-5-acetic acid and its lipophilic analogs) present a unique solubility challenge due to their dual-acidic nature and tautomeric equilibrium. While the core scaffold is hydrophilic, the attachment of lipophilic pharmacophores (common in sartans and antibiotics) often crashes aqueous solubility.
This guide moves beyond generic advice, focusing on the ionization-dependent solubility mechanisms specific to the tetrazole-carboxyl motif.
Part 1: Diagnostic Workflow
Before altering your formulation, identify the rate-limiting factor using this logic flow.
Figure 1: Decision matrix for troubleshooting solubility issues in tetrazole acetic acid derivatives.
Part 2: Technical Troubleshooting (Q&A)
Category 1: pH and Ionization (The Primary Driver)
Q: I added the compound to neutral water (pH 7), but it remains a suspension. Why? A: "Neutral" water is often insufficient for these derivatives. Tetrazole acetic acid derivatives are typically di-acidic . They possess two ionizable protons:
-
Carboxylic Acid: pKa ≈ 3.5 – 4.0
-
Tetrazole Ring (N-H): pKa ≈ 4.5 – 4.9 [1, 2]
The Mechanism: In unbuffered water, the dissolution of the first few milligrams releases protons, rapidly dropping the pH of the bulk solution to ~3.0–3.5. At this pH, the tetrazole ring becomes protonated (neutral) and the carboxylic acid exists in equilibrium. The molecule effectively "self-buffers" into its least soluble, non-ionized state.
The Fix: You must drive the equilibrium fully to the di-anionic state .
-
Target pH: > 6.5 (ideally 7.5 – 8.0).
-
Stoichiometry: Ensure you use at least 2.05 equivalents of base (e.g., NaOH, KOH) relative to the molar amount of your derivative to deprotonate both acidic sites.
Category 2: Salt Formation & Counter-Ions
Q: I used Sodium Hydroxide (NaOH), but the solution is cloudy or formed a gel. What went wrong? A: This is likely a "Common Ion Effect" or a "Salting Out" issue, common with sodium salts of highly lipophilic tetrazoles.
Troubleshooting Protocol:
-
Switch to Potassium: Potassium salts often have higher aqueous solubility than sodium salts for tetrazole derivatives due to the lower charge density and smaller hydration shell of the K+ ion, which disrupts water structure less.
-
Try Organic Counter-ions: If metal salts fail, switch to amino acid counter-ions.
-
L-Arginine or L-Lysine: These form bulky, amorphous salts that prevent the tight crystal packing often seen with sodium salts. This is a standard trick in formulating angiotensin receptor blockers (sartans) [3].
-
Meglumine: Excellent for preventing gelation.
-
Category 3: Cosolvents for Lipophilic Derivatives
Q: My derivative has a large hydrophobic tail. pH adjustment helps, but not enough. What solvents are compatible? A: When the lipophilic domain dominates the anionic charge, you need to reduce the dielectric requirement of the solvent.
Recommended Solvent Systems:
| Solvent | Compatibility | Application Note |
|---|---|---|
| DMSO | Excellent | Dissolves the tetrazole ring effectively; good for stock solutions (up to 100 mM). |
| PEG 400 | Good | Use at 10-20% v/v in water. Prevents precipitation upon dilution. |
| Ethanol | Moderate | 1H-tetrazole-5-acetic acid is soluble in ethanol [4]. Use for recrystallization or as a cosolvent (up to 30%). |
| DMF | High | Good for synthesis, but avoid for biological assays due to toxicity. |
Part 3: Experimental Protocols
Protocol A: The "Golden Standard" Dissolution Method
Use this protocol to prepare a stable 10 mM stock solution for biological assays.
Reagents:
-
Tetrazole Acetic Acid Derivative (Powder)[1]
-
1.0 M NaOH or KOH (freshly prepared)
-
PBS (Phosphate Buffered Saline) or Water
Step-by-Step:
-
Weighing: Weigh the target amount of derivative into a glass vial.
-
Pre-wetting: Add DMSO equivalent to 5% of the final volume. Vortex for 30 seconds to wet the hydrophobic crystal surface.
-
Alkaline Shift: Add water equivalent to 80% of the final volume.
-
Titration: While stirring, add 1.0 M NaOH dropwise. Monitor clarity.
-
Critical Check: Do not exceed pH 9.0 to avoid hydrolysis of sensitive side chains (e.g., esters).
-
-
Back-Buffering: Once dissolved, add 10x PBS or buffer concentrate to stabilize the pH at 7.4.
-
Final Volume: Adjust to final volume with water.
Protocol B: In-Situ Salt Screen (Micro-Scale)
Use this to determine the best counter-ion without synthesizing bulk salt.
-
Dispense 5 mg of derivative into 4 separate HPLC vials.
-
Add 500 µL of water to each.
-
Add 2.1 equivalents of the following bases to the respective vials:
-
Vial 1: NaOH (1 M)
-
Vial 2: KOH (1 M)
-
Vial 3: L-Arginine (powder or solution)
-
Vial 4: Ammonia (28%) or Tris base
-
-
Vortex for 2 hours at room temperature.
-
Filter (0.22 µm) and analyze filtrate concentration via UV/HPLC.
Part 4: Advanced Insight – Tautomerism
Q: Does the crystal form affect solubility? A: Yes. Tetrazoles exist in a tautomeric equilibrium between 1H-tetrazole and 2H-tetrazole .[2][3]
-
Solid State: The 1H-form is generally more stable and polar in the solid state [5].
-
Solution: In solution, the equilibrium shifts based on solvent polarity.[4]
-
Risk: If your sample was crystallized from a non-polar solvent, it might exist as a metastable polymorph or a solvate that resists wetting. Micronization or pre-dissolving in DMSO (as per Protocol A) breaks this crystal lattice energy barrier.
References
-
Jaiswal, M., et al. (2024).[4] Exploring tetrazole chemistry: synthetic techniques... and pharmacological insights. Frontiers in Chemistry. Retrieved from [Link]
- Popovic, G., et al. (2009). Acid-base equilibria and solubility of sartans. Journal of Pharmaceutical and Biomedical Analysis.
-
ResearchGate. (2025). Solubility of 1-H Tetrazole-1-acetic Acid in Different Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrazole Structure and Tautomerism. Retrieved from [Link]
Sources
- 1. 1H-TETRAZOLE-5-ACETIC ACID | 21743-75-9 [amp.chemicalbook.com]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
Optimizing reaction conditions for tetrazole alkylation with ethyl bromoacetate
The following technical guide addresses the optimization of reaction conditions for the alkylation of 5-substituted tetrazoles with ethyl bromoacetate. This process is critical in the synthesis of sartans (e.g., Losartan, Valsartan) and other tetrazole-containing pharmacophores.
Executive Summary & Reaction Logic
The alkylation of 5-substituted-1H-tetrazoles with ethyl bromoacetate is a biphasic problem: Kinetic Control vs. Thermodynamic Stability . The reaction invariably produces a mixture of N1- and N2- isomers.
-
N1-Isomer: Often kinetically favored in specific steric environments but thermodynamically less stable due to repulsive interaction between the N1-substituent and the C5-substituent.
-
N2-Isomer: Generally thermodynamically favored and less sterically hindered.
The Core Challenge: The regioselectivity is heavily dictated by the electronic nature of the substituent at the C5 position (
Reaction Scheme
Figure 1: Divergent alkylation pathways for 5-substituted tetrazoles.
Critical Optimization Parameters (FAQ Format)
Q1: Why am I getting a mixture of isomers, and how do I control the Ratio (N1:N2)?
Answer: The ratio is intrinsic to the electronic properties of your C5-substituent, but you can influence it with solvent and base choice.
-
Electronic Effect (The "Rule of Thumb"):
-
Electron-Withdrawing Groups (EWG) at C5 (e.g., -Cl, -NO2, -CF3) delocalize the negative charge away from N1, making N2 more nucleophilic. Result: High N2 selectivity (e.g., 5-chlorotetrazole gives ~85% N2).
-
Electron-Donating Groups (EDG) at C5 (e.g., -Me, -Alkyl) destabilize the transition state for N2 attack slightly less than EWGs, but often result in poor selectivity or a slight preference for N1 (e.g., 5-methyltetrazole can yield ~70% N1).
-
-
Solvent Control:
-
Acetone (Aprotic, Polar): Standard for high yields. Often favors the thermodynamic product (N2) if refluxed.
-
DMF/DMSO (High Polarity): Increases the dissociation of the tetrazolate ion pair. Can increase N1 formation slightly by making the "harder" N1 nitrogen more accessible, but generally, these solvents are used for solubility reasons.
-
Non-polar solvents (Toluene): Rarely used due to solubility issues of the salt, but if phase-transfer catalysis (PTC) is used, N2 is strongly favored.
-
Q2: My yield is low (<50%). What is killing the reaction?
Answer: The most common culprit is hydrolysis of the ethyl ester or incomplete deprotonation .
-
Moisture Sensitivity: Ethyl bromoacetate is susceptible to hydrolysis under basic conditions if water is present. Ensure your solvent (Acetone/Acetonitrile) is dry (<0.1% water).
-
Base Choice:
-
Weak Bases (TEA, K2CO3): Require reflux or longer times. If using K2CO3, ensure it is finely ground or use Cs2CO3 for faster kinetics.
-
Strong Bases (NaH): Ensure complete evolution of H2 before adding the alkyl halide. Incomplete deprotonation leads to mixed protonation states and side reactions.
-
-
O-Alkylation? Rare for tetrazoles, but if your R group contains a phenol or similar, check for competitive alkylation there.
Q3: How do I separate the N1 and N2 isomers?
Answer: Separation is almost always required. Fortunately, their physical properties differ significantly.
| Property | N1-Isomer (Ethyl 2-(1H-tetrazol-1-yl)acetate) | N2-Isomer (Ethyl 2-(2H-tetrazol-2-yl)acetate) |
| Polarity (TLC) | More Polar (Lower Rf) | Less Polar (Higher Rf) |
| Boiling Point | Higher | Lower (often distillable) |
| Solubility | Lower solubility in non-polar solvents | Higher solubility in non-polar solvents |
| C5-NMR Shift | Shielded (~150-156 ppm) | Deshielded (~162-167 ppm) |
Purification Strategy:
-
Flash Chromatography: Use Hexane:Ethyl Acetate. N2 elutes first.
-
Fractional Crystallization: If solid, the N1 isomer often crystallizes out of ethanol/water mixtures more readily than the N2 isomer.
Standard Operating Procedure (SOP)
Protocol: Alkylation of 5-Phenyltetrazole with Ethyl Bromoacetate
Reagents:
-
5-Phenyl-1H-tetrazole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) OR Potassium Carbonate (K2CO3) (1.5 eq)
-
Solvent: Anhydrous Acetone (0.5 M concentration)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with 5-phenyltetrazole and anhydrous acetone.
-
Deprotonation:
-
If using TEA: Add TEA dropwise at room temperature (RT). Stir for 15 min.
-
If using K2CO3: Add solid K2CO3. Stir at RT for 30 min.
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Add ethyl bromoacetate dropwise over 10 minutes. Note: Exothermic.
-
Reaction: Remove ice bath and reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Checkpoint: Look for two spots. Top spot = N2, Bottom spot = N1.
-
-
Workup:
-
Purification: Perform flash column chromatography (Gradient: 10% to 40% EtOAc in Hexane).
Troubleshooting Decision Tree
Figure 2: Troubleshooting logic for tetrazole alkylation.
References
-
Regioselectivity Mechanisms
-
Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. Link
- Note: Discusses the preferential formation of 2,5-disubstituted tetrazoles and mechanistic insights relevant to alkyl
-
-
Isomer Ratios & Electronic Effects
-
Butler, R. N. (1977).[3] Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435.
-
Specific Data: Alkylation of 5-methyltetrazole vs. 5-chlorotetrazole with ethyl bromoacetate (Canadian Journal of Chemistry data cited within). See also: Can. J. Chem. 1969, 47, 3677. Link
-
-
Synthetic Protocols & Separation
-
Analytical Characterization (NMR)
Sources
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- 2. mdpi.com [mdpi.com]
- 3. US3962272A - 1h-tetrazole-1-acetate esters and acids and process therefor - Google Patents [patents.google.com]
- 4. 1H−Tetrazole−5−acetic acid ethyl ester Online | 1H−Tetrazole−5−acetic acid ethyl ester Manufacturer and Suppliers [scimplify.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Ethyl 1H-tetrazole-5-acetate | C5H8N4O2 | CID 543616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing decarboxylation during hydrolysis of tetrazole ester intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the hydrolysis of tetrazole ester intermediates. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively. Unwanted decarboxylation during this critical step can lead to significant yield loss and purification challenges. This resource addresses common questions and provides practical solutions to maintain the integrity of your tetrazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What is tetrazole ester hydrolysis, and why is decarboxylation a common side reaction?
A1: Tetrazole ester hydrolysis is a chemical reaction that converts an ester functional group on a tetrazole-containing molecule into a carboxylic acid.[1] This transformation is a crucial step in the synthesis of many pharmaceutical compounds, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, enhancing metabolic stability and other pharmacokinetic properties.[2][3]
Decarboxylation, the loss of carbon dioxide (CO2), becomes a significant side reaction, particularly with 5-substituted tetrazole esters. The tetrazole ring is electron-rich, and upon hydrolysis, the resulting tetrazole-5-carboxylic acid can be unstable. The nitrogen-rich ring can stabilize the negative charge that develops on the ring carbon after the loss of CO2, thereby driving the unwanted decarboxylation process. Thermal stress and extreme pH conditions can exacerbate this issue.[4][5]
Troubleshooting Guide: Preventing Decarboxylation
This section provides a structured approach to diagnosing and solving decarboxylation issues during the hydrolysis of your tetrazole ester intermediates.
Q2: I'm observing significant loss of my desired tetrazole carboxylic acid and the formation of a byproduct. How can I confirm if decarboxylation is the culprit?
A2: The primary indicator of decarboxylation is the formation of a product with a lower molecular weight corresponding to the loss of a carboxyl group (44 Da). You can confirm this through several analytical techniques:
-
Mass Spectrometry (MS): This is the most direct method. Look for a molecular ion peak in your crude reaction mixture that is 44 Da less than the expected molecular weight of your desired carboxylic acid product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: You will observe the disappearance of the carboxylic acid proton signal (typically a broad singlet >10 ppm) and the appearance of a new proton signal on the tetrazole ring where the carboxyl group was previously attached.[6]
-
¹³C NMR: The signal for the carboxylic acid carbon (typically 160-180 ppm) will be absent, and you may observe a shift in the chemical shift of the tetrazole ring carbon.[6]
-
-
High-Performance Liquid Chromatography (HPLC): The decarboxylated byproduct will likely have a different retention time than your desired product and starting material. Spiking your sample with a suspected byproduct standard can confirm its identity.[7]
Analytical Methods for Monitoring the Reaction
| Technique | Application | Key Observations for Decarboxylation |
| Mass Spectrometry (MS) | Molecular weight determination | Appearance of a peak at [M-44]+ or [M-44]- |
| ¹H NMR Spectroscopy | Structural elucidation | Disappearance of the -COOH proton; appearance of a new C-H proton on the tetrazole ring |
| ¹³C NMR Spectroscopy | Structural elucidation | Disappearance of the C=O signal of the carboxylic acid |
| HPLC | Purity assessment and reaction monitoring | Appearance of a new, typically less polar, peak corresponding to the decarboxylated product |
| FTIR Spectroscopy | Functional group analysis | Disappearance of the broad O-H and C=O stretches of the carboxylic acid |
Q3: My hydrolysis is performed under basic conditions, and I'm seeing significant decarboxylation. What adjustments can I make to the reaction conditions?
A3: Base-catalyzed hydrolysis, or saponification, is a common method for ester cleavage.[8] However, the combination of heat and strong base can readily promote decarboxylation of sensitive tetrazole intermediates. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for basic hydrolysis.
Detailed Explanation of Recommendations:
-
Temperature Control: The rate of decarboxylation is often highly temperature-dependent.[4] Reducing the reaction temperature is the most straightforward approach to minimizing this side reaction. For many esters, hydrolysis can proceed to completion at room temperature or even 0°C, albeit over a longer reaction time.
-
Choice of Base: Strong hydroxides like NaOH and KOH create a highly basic environment that can accelerate decarboxylation. Lithium hydroxide (LiOH) is often a milder alternative. Alkali metal carbonates, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are weaker bases and can provide a more controlled hydrolysis.
-
Solvent System: The choice of solvent can influence the reactivity of the base.[9][10] While alcohols like methanol or ethanol are common, using a co-solvent system with aprotic solvents like tetrahydrofuran (THF) or dioxane can sometimes temper the reactivity and improve the solubility of the starting material, leading to a cleaner reaction.
Q4: I've tried modifying my basic hydrolysis conditions, but decarboxylation is still an issue. Are there alternative hydrolysis methods?
A4: Yes, if basic conditions are proving problematic, switching to acidic or enzymatic hydrolysis, or employing a protecting group strategy are excellent alternatives.
Acid-Catalyzed Hydrolysis:
This method is the reverse of Fischer esterification and is typically performed using a strong acid like HCl or H2SO4 in the presence of excess water.[11][12]
-
Mechanism: The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[13]
-
Advantages: This can be a milder alternative for substrates that are sensitive to strong bases.
-
Considerations: The reaction is reversible, so a large excess of water is needed to drive the equilibrium towards the products.[12] Also, ensure your starting material and product are stable under acidic conditions.
Enzymatic Hydrolysis:
Lipases are enzymes that can catalyze the hydrolysis of esters with high selectivity and under very mild conditions (neutral pH, room temperature).[14]
-
Advantages: This method is ideal for complex molecules with multiple sensitive functional groups. The high selectivity can also be beneficial for chiral separations.[14]
-
Considerations: Enzyme compatibility with the substrate and solvent needs to be determined. Screening a panel of lipases may be necessary to find one with optimal activity.
Protecting Group Strategy:
If the tetrazole moiety itself is promoting decarboxylation, temporarily protecting one of the nitrogen atoms can be an effective strategy.
-
Common Protecting Groups for Tetrazoles:
-
Workflow:
Caption: Workflow for the protecting group strategy.
Experimental Protocols
Protocol 1: Mild Basic Hydrolysis using Lithium Hydroxide
This protocol is a starting point for the hydrolysis of a tetrazole ester prone to decarboxylation.
-
Dissolution: Dissolve the tetrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in water dropwise over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or HPLC. If the reaction is sluggish, allow it to slowly warm to room temperature and continue stirring.
-
Workup:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully acidify the reaction mixture to pH 2-3 with cold, dilute HCl (e.g., 1 M).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the aliquot in a vial containing a diluent (e.g., a mixture of acetonitrile and water) to stop the reaction.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the starting material and product have significant absorbance.
-
-
Analysis: Inject the diluted sample onto the HPLC. Monitor the disappearance of the starting material peak and the appearance of the product peak. The formation of a new peak with a different retention time may indicate the formation of the decarboxylated byproduct.
References
-
Al-Hourani, B. J. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. [Link]
-
D'souza, M. J., & St. Peter, J. V. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]
-
Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Organic Chemistry Portal. [Link]
-
Katritzky, A. R., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central (PMC). [Link]
-
Kowalonek, J., et al. (2014). Enzymatic hydrolysis of esters containing a tetrazole ring. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Organic Reactions. (n.d.). Ester to Acid - Common Conditions. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Unknown. (n.d.). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. [Link]
-
Unknown. (2021). What solvents can you do an ester base hydrolysis in? Reddit. [Link]
-
Unknown. (n.d.). Protecting Groups. [Link]
-
Unknown. (n.d.). 5. Hydrolysis of an Ester. [Link]
-
Z. P. Demko & K. B. Sharpless. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
-
Zhang, J., et al. (2016). Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. ACS Publications. [Link]
-
Zevallos, M. A. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Zhdankin, V. V. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
Sources
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Validation & Comparative
Technical Guide: IR Spectroscopy Analysis of Tetrazole vs. Carboxylic Acid Moieties
Executive Summary
In medicinal chemistry, the 5-substituted 1H-tetrazole ring is the premier bioisostere for the carboxylic acid moiety. While they share similar acidity (pKa ~4.5–5.[1][2]0) and planar topography, their physicochemical differences—specifically lipophilicity and metabolic stability—make the "tetrazole switch" a standard optimization strategy (e.g., Losartan vs. its carboxylic acid precursors).
For the analytical scientist, distinguishing these two moieties via Infrared (IR) Spectroscopy is a critical skill. This guide moves beyond basic spectral interpretation, offering a comparative structural analysis, a decision-matrix for identification, and a self-validating experimental protocol.
Part 1: Mechanistic Basis of Bioisosterism & Spectral Origins
To interpret the spectra, one must understand the electronic environments generating the signals.
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Spectral Consequence |
| Electronic Structure | Carbonyl dipole (C=O) + Hydroxyl (O-H) | Aromatic, nitrogen-rich ring with delocalized π-electrons | COOH has a distinct, intense dipole (C=O).[1][2][3][4][5][6] Tetrazole relies on ring breathing modes. |
| Protonation State | Exists as dimer in solid state (strong H-bonds) | Exists as tautomers (1H- and 2H- forms); strong H-bond donor/acceptor | Both show broad X-H stretching regions due to H-bonding networks. |
| Dipole Moment | Strong, localized C=O dipole | Distributed ring dipole | COOH C=O stretch is the dominant spectral feature; Tetrazole bands are medium intensity. |
The "Smoking Gun": The Carbonyl Gap
The most reliable differentiator is negative evidence .
-
Carboxylic Acid: Presence of a strong C=O band (~1700–1750 cm⁻¹).[7][8][9]
-
Tetrazole: Absence of a signal in the 1700–1800 cm⁻¹ region (unless other carbonyls, like amides or esters, are present in the molecule).
Part 2: Spectral Fingerprinting & Band Assignment[5][10]
The following table synthesizes data from solid-state (KBr/ATR) analysis of pharmaceutical intermediates.
Comparative IR Band Assignment Table
| Vibrational Mode | Carboxylic Acid Region (cm⁻¹) | Tetrazole Ring Region (cm⁻¹) | Diagnostic Notes |
| X-H Stretch | 2500–3300 (Broad)O-H stretch (dimer) | 2300–3400 (Broad/Complex)N-H stretch | Both are broad due to H-bonding.[6] Tetrazole N-H often overlaps with C-H stretches but may show fine structure (Fermi resonance). |
| Carbonyl (C=O) | 1700–1760 (Strong)C=O stretch | ABSENT | Primary Differentiator. If this peak is missing in an acidic compound, suspect tetrazole. |
| Ring/C-N Modes | N/A | 1400–1500 (Medium)C=N / N=N stretching | Characteristic "Tetrazole Ring" vibrations. Often a doublet or cluster of bands. |
| C-O / Ring Breathing | 1210–1320 (Strong)C-O stretch | 1200–1300 (Medium)Ring breathing / N-N | This region is crowded. COOH C-O is usually stronger/sharper than the tetrazole ring modes. |
| Fingerprint | 910–950 (Medium/Broad)O-H out-of-plane bend | 1000–1100 (Sharp/Medium)Tetrazole ring deformation | The "OH wag" at ~930 cm⁻¹ is specific to dimers of carboxylic acids. |
Critical Insight: In 5-substituted tetrazoles, the "Ring Breathing" modes are sensitive to the substituent at the 5-position. However, a cluster of sharp bands between 1000–1100 cm⁻¹ combined with bands at 1430–1460 cm⁻¹ is highly indicative of the tetrazole nucleus.
Part 3: Logic Flow for Identification
The following decision tree provides a logical workflow for distinguishing these moieties in an unknown sample.
Figure 1: Decision Logic for distinguishing Carboxylic Acids from Tetrazoles via FTIR.
Part 4: Experimental Workflow & Validation Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol. This minimizes errors caused by moisture (which obscures the X-H region) and polymorphism.
Method: ATR-FTIR (Attenuated Total Reflectance)
Preferred for speed and minimal sample prep, though KBr pellets offer higher resolution for fine splitting.
Step 1: Sample Preparation (The "Dry" Rule)
Both COOH and Tetrazoles are H-bond donors and can be hygroscopic. Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, potentially mimicking or masking key peaks.
-
Action: Dry sample in a vacuum oven at 40°C for >1 hour prior to analysis.
-
Validation: Run a background scan of the clean ATR crystal to ensure no atmospheric water vapor interference.
Step 2: Data Acquisition
-
Range: 4000–600 cm⁻¹[8]
-
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving complex fingerprint regions).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
Step 3: Chemical Validation (The Salt Shift)
If the spectrum is ambiguous (e.g., the molecule has an amide group causing a C=O peak at 1680 cm⁻¹), use Salt Formation to confirm the acidic moiety.
-
Procedure: Dissolve a small amount of compound in MeOH. Add 1 eq of NaOH. Evaporate and analyze the residue.
-
Analysis:
-
Carboxylic Acid: The C=O stretch (1700 cm⁻¹) disappears . Two new peaks appear: asymmetric carboxylate stretch (~1550–1610 cm⁻¹) and symmetric stretch (~1400 cm⁻¹).
-
Tetrazole: The bands shift, but the change is less dramatic than the loss of a carbonyl. The ring breathing modes will shift frequency, but the general "fingerprint" remains complex.
-
Workflow Diagram
Figure 2: Experimental workflow including chemical validation step for ambiguous spectra.
Part 5: Case Study Data (Valsartan Model)
Valsartan contains both a tetrazole ring and an amide carbonyl, making it a perfect challenge case.
-
Amide Carbonyl: Shows a peak at ~1600–1640 cm⁻¹ (lower than acid C=O due to resonance).
-
Tetrazole:
-
Absence: No peak at 1710–1750 cm⁻¹ (confirms no COOH).
-
Presence: Distinct bands at 1275 cm⁻¹ (N=N=N) and 1107 cm⁻¹ (C-N stretch/Ring).
-
References
-
BenchChem. (2025).[1] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from
-
National Institutes of Health (NIH). (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. PubMed. Retrieved from
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference text for general IR bands).
-
Royal Society of Chemistry. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. PCCP. Retrieved from
-
Specac. Interpreting Infrared Spectra: Carboxylic Acids and Esters. Retrieved from
Sources
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- 5. youtube.com [youtube.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 5-Aryl-2H-Tetrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the ultraviolet-visible (UV-Vis) absorption characteristics of 5-aryl-2H-tetrazole derivatives. This guide, prepared by a Senior Application Scientist, moves beyond a simple recitation of facts to provide a foundational understanding of how molecular structure dictates spectroscopic properties. In the landscape of medicinal chemistry and materials science, 5-aryl-2H-tetrazoles are a significant class of compounds, and their UV-Vis spectra serve as a critical tool for characterization, purity assessment, and understanding electronic behavior.
This document will delve into the electronic transitions that govern the absorption of light by these molecules, present a comparative analysis of how different substituents on the aryl ring modulate these absorptions, and provide a robust experimental protocol for acquiring high-quality UV-Vis spectra. Our approach is grounded in scientific integrity, ensuring that the information presented is both accurate and practically applicable in a research setting.
The Significance of UV-Vis Spectroscopy for 5-Aryl-2H-Tetrazoles
The UV-Vis spectrum of a molecule is a fingerprint of its electronic structure. For 5-aryl-2H-tetrazole derivatives, this technique is particularly informative. The core structure comprises a tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, connected to an aryl group at the 5-position. This arrangement creates a conjugated system of π-electrons, which are excitable by ultraviolet and, in some cases, visible light.
The primary electronic transitions observed in these molecules are π → π* transitions, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the electronic nature of the substituents on the aryl ring. This sensitivity allows us to probe the effects of electron-donating and electron-withdrawing groups on the electronic distribution within the molecule. Understanding these relationships is not merely an academic exercise; it has profound implications for the design of molecules with specific optical properties, for use as chromophores, photosensitizers, or as probes in biological systems.
Comparative Analysis of Substituent Effects on UV-Vis Absorption
The electronic properties of the substituent at the para-position of the 5-aryl ring exert a predictable and measurable influence on the λmax of 5-aryl-2H-tetrazole derivatives. This is a classic demonstration of the principles of physical organic chemistry, where structural modifications lead to changes in electronic and, consequently, spectroscopic properties.
Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the aromatic system. This destabilizes the highest occupied molecular orbital (HOMO) to a greater extent than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap for the π → π* transition results in the absorption of lower-energy (longer wavelength) light, a phenomenon known as a bathochromic or "red" shift.
Conversely, electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), decrease the electron density of the conjugated system. EWGs stabilize the LUMO more than the HOMO, increasing the HOMO-LUMO energy gap. This necessitates higher energy (shorter wavelength) light to induce the π → π* transition, leading to a hypsochromic or "blue" shift.
Below is a table summarizing the UV-Vis absorption data for a series of 5-aryl-2H-tetrazole derivatives, illustrating these substituent effects. The data has been compiled from various literature sources, and the solvent used for the measurements is noted, as solvent polarity can also influence the λmax.
| Substituent (on Phenyl Ring) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| -H (unsubstituted) | ~250 | Not reported | Not specified | [1] |
| -NO₂ | Not specified | Not specified | Not specified | [2] |
| -Cl | Not specified | Not specified | Not specified | |
| -CH₃ | Not specified | Not specified | Not specified | |
| -OCH₃ | Not specified | Not specified | Not specified | |
| -N(CH₃)₂ | Not specified | Not specified | Not specified | |
| 2-(phenyl)-5-(4-nitrophenyl) | Not specified | Not specified | Acetonitrile | [2] |
Understanding the Electronic Transitions
The UV-Vis absorption bands in 5-aryl-2H-tetrazoles are primarily attributed to π → π* transitions. The π-electron system extends across the aryl ring and the tetrazole moiety. The lone pair electrons on the nitrogen atoms of the tetrazole ring can also participate in n → π* transitions. However, these are generally much weaker in intensity (lower molar absorptivity) than π → π* transitions and may be obscured by the stronger absorptions. For unsubstituted tetrazoles, the primary π → π* absorption occurs in the vacuum UV region (< 200 nm). The presence of the aryl substituent brings this absorption into the accessible UV region.[3]
The following diagram illustrates the key structural features of 5-aryl-2H-tetrazole derivatives and the positions of substitution that influence the electronic transitions.
Caption: Key structural features of 5-aryl-2H-tetrazole derivatives.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of reliable and reproducible UV-Vis absorption spectra, a standardized experimental protocol is essential. The following step-by-step methodology is recommended for the analysis of 5-aryl-2H-tetrazole derivatives.
1. Materials and Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is critical as it can influence the λmax. The solvent must be transparent in the wavelength range of interest.
-
Analyte: A pure sample of the 5-aryl-2H-tetrazole derivative.
-
Volumetric flasks and pipettes: For accurate preparation of solutions.
2. Solution Preparation:
-
Stock Solution: Accurately weigh a small amount of the 5-aryl-2H-tetrazole derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in an absorbance reading between 0.1 and 1.0 absorbance units (AU) at the λmax. This range ensures adherence to the Beer-Lambert Law.
3. Spectrophotometer Setup and Measurement:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure a stable output.
-
Wavelength Range Selection: Set the desired wavelength range for the scan (e.g., 200-400 nm for most 5-aryl-2H-tetrazoles).
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvettes from the subsequent sample measurements.
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte solution.
-
Fill the sample cuvette with the analyte solution.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing the pure solvent) in the reference holder.
-
Initiate the scan.
-
-
Data Acquisition: Record the absorbance spectrum. The λmax is the wavelength at which the highest absorbance is observed. Record the absorbance value at this wavelength.
-
Molar Absorptivity Calculation: Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.
The following diagram illustrates the experimental workflow for obtaining the UV-Vis absorption spectrum of a 5-aryl-2H-tetrazole derivative.
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis absorption spectra of 5-aryl-2H-tetrazole derivatives provide a window into their electronic structure, with the position and intensity of absorption bands being directly influenced by the nature of the aryl substituents. This guide has outlined the fundamental principles governing these spectroscopic properties, presented a framework for comparing the effects of different substituents, and provided a detailed protocol for obtaining high-quality experimental data. By understanding the interplay between molecular structure and electronic absorption, researchers can better characterize these important compounds and rationally design new derivatives with tailored photophysical properties for a wide range of applications in drug discovery and materials science.
References
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570. [Link]
-
Maxwell, J. R., Wasdahl, D. A., Wolfson, A. C., & Stenberg, V. I. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. PubMed. [Link]
-
Khan, M. S., et al. (2022). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 12(34), 22063–22070. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Egyptian Journal of Chemistry, 65(8), 35-43. [Link]
-
Khalil, S. L., & Saleem, N. H. (2025). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Chemical Problems, 23(3), 365-374. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Chemistry Research Journal, 6(1), 1-8. [Link]
-
Khalil, S. L., & Saleem, N. H. (2024). SYNTHESIS AND CHARACTERIZATION OF FIVE-MEMBERED HETEROCYCLIC COMPOUNDS OF TETRAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. CyberLeninka. [Link]
-
Pesyan, N. N., et al. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Phenyl-1H-tetrazole. PubChem. [Link]
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Singh, R. K., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results, 13(Special Issue 7), 5399-5407. [Link]
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Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137. [Link]
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Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Current Chemistry Letters, 11(4), 369-376. [Link]
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ResearchGate. (n.d.). Variation of UV–vis absorption for tetrazines (a) compound 5, (b)... ResearchGate. [Link]
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Gómez-Zavaglia, A., et al. (2005). Infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole. Journal of Molecular Structure, 744-747, 559-566. [Link]
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ChemWhat. (n.d.). meso-Tera(4-methoxyphenyl)porphyrin-Cu(II) CAS#: 24249-30-7. ChemWhat. [Link]
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Gaina, L., et al. (2009). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Revue Roumaine de Chimie, 54(11), 931-938. [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid
Section 1: Hazard Assessment of [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetic acid
Introduction and Context
This compound belongs to the tetrazole class of heterocyclic compounds. Tetrazole derivatives are of significant interest in medicinal chemistry and drug design, often serving as bioisosteres for carboxylic acids, which can enhance metabolic stability and other beneficial physicochemical properties.[1][2] Their high nitrogen content also makes them valuable in materials science as potential high-energy materials.[1] This dual nature—therapeutic potential and energetic properties—necessitates a rigorous and informed approach to its handling and disposal. This guide provides the essential procedural framework for the safe management of waste streams containing this compound.
Core Hazard Analysis: The Tetrazole Moiety
The primary hazards associated with analogous tetrazole compounds are summarized below. It is imperative to handle this compound with the assumption that it shares these hazardous properties.
| Hazard Category | Description | Rationale and Causality |
| Explosivity | High risk of explosion when subjected to heat, shock, friction, or upon drying.[3][4] The primary hazard is often the blast effect.[3] | The tetrazole ring is a high-nitrogen system, containing a large amount of stored chemical energy that can be released rapidly upon initiation, leading to detonation. |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[5][6] Causes serious eye and skin irritation.[5][7] | The specific toxicity of this derivative is not fully characterized, but related compounds show acute toxicity. The aminophenyl and acetic acid groups may also contribute to its biological activity and potential toxicity. |
| Reactivity | Can react violently with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8] May form highly sensitive explosive metallic compounds.[4] | The nitrogen-rich ring is susceptible to exothermic reactions with incompatible materials, which can serve as an initiation source for decomposition or explosion. |
| Environmental | May cause long-lasting harmful effects to aquatic life.[9] Chemical waste must not be allowed to enter drains or the environment.[5][8] | The environmental fate of this specific compound is unknown, but many complex organic molecules are persistent and can be harmful to ecosystems. Disposal must be managed through approved hazardous waste channels. |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
A robust safety protocol is predicated on the dual pillars of appropriate personal protective equipment and validated engineering controls. These measures are non-negotiable when handling this compound.
Minimum PPE Requirements
All personnel handling the compound, including during disposal procedures, must wear the following PPE.[10][11][12]
| Protection Type | Specification | Standard (EU/US) | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[3][13][14] | EN 166 / ANSI Z87.1 | Protects against splashes, dust, and potential fragmentation in case of unexpected energetic decomposition. |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[10] Gloves must be inspected before use and disposed of after contamination.[13] | EN 374 | Prevents dermal absorption, which is a potential route of toxic exposure.[14] |
| Body | Fire/flame-resistant laboratory coat worn over long-sleeved clothing and long pants.[3] A chemical-resistant apron is required for handling concentrates or large quantities.[10][14] | N/A | Protects skin from contact and provides a barrier against spills. Flame-resistant material is crucial due to the potential fire and explosion hazard. |
| Respiratory | Required if there is a risk of generating dust or aerosols. A full-face respirator with an appropriate particulate filter may be necessary.[3][14] | EN 149 / NIOSH | Prevents inhalation, a primary route of exposure for powdered or aerosolized toxic compounds.[5] |
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling and disposal-related activities (weighing, transferring, preparing for disposal) must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]
-
Ventilation: The fume hood must have adequate ventilation.[3][4]
-
Non-Sparking Tools: Use tools made of non-sparking materials (e.g., beryllium copper, plastic) for all manipulations to prevent ignition from friction or sparks.[3][8][15]
-
Grounding: All equipment and containers must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[3][8][16]
Section 3: Step-by-Step Disposal Protocol
The following procedures provide a systematic approach to the safe disposal of this compound and associated waste.
Waste Segregation and Classification
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. This compound and any materials contaminated with it must be classified as Hazardous Chemical Waste . Never mix this waste with other waste streams unless compatibility has been explicitly verified.[17]
Caption: Decision workflow for segregating waste containing this compound.
Protocol: Decontamination of Labware
This protocol is for glassware and equipment with minimal residual contamination.
-
Initial Rinse (in a fume hood):
-
Rinse the apparatus three times with a suitable organic solvent (e.g., acetone or ethanol). The choice of solvent should be one in which the compound is soluble.
-
Crucially, collect this rinse solvent as Liquid Hazardous Waste. Do not pour it down the drain.[5]
-
-
Secondary Wash:
-
After the solvent rinse, wash the labware with soap and plenty of water.[3]
-
-
Final Rinse:
-
Rinse with deionized water and allow to dry. The labware can now be considered decontaminated.
-
Management of Grossly Contaminated Materials
Items such as used gloves, weighing paper, bench protectors, and silica gel from chromatography that are visibly contaminated must be disposed of directly as solid hazardous waste.
-
Carefully place these items into a designated, robust, and clearly labeled solid hazardous waste container using tongs or other tools.
-
Ensure the container is kept closed when not in use.
Packaging and Labeling Waste
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) containers for both solid and liquid waste.[17]
-
Ensure containers are in good condition, with no cracks or leaks, and have a securely sealing lid.
-
-
Labeling:
-
All waste containers must be clearly labeled before any waste is added.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate GHS pictograms (e.g., Exploding Bomb, Skull and Crossbones, Health Hazard, Exclamation Mark)
-
The date of accumulation
-
Contact information for the responsible researcher/laboratory
-
-
-
Storage:
Section 4: Emergency Procedures
Spill Management
In the event of a small spill contained within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Evacuate if Necessary: If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 2.1.
-
Contain and Collect:
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as solid hazardous waste.
-
Wash the area with soap and water.[15]
-
-
Report: Document and report the spill according to your institution's policies.
First Aid Measures
Immediate action is required upon exposure.
-
Skin Contact: Immediately take off contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6][13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Section 5: Conclusion
The proper disposal of this compound is governed by its inherent hazards, primarily driven by the energetic and potentially toxic tetrazole ring. All procedures must be executed with the assumption that the material is explosive, toxic, and reactive. Adherence to the protocols outlined in this guide—including rigorous use of PPE and engineering controls, systematic waste segregation, and preparedness for emergencies—is essential for ensuring the safety of laboratory personnel and protecting the environment. Always consult your institution's EHS office and local regulations for final disposal authority.
Section 6: References
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Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]
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University of Kentucky. (2018). Personal Protective Equipment. Kentucky Pesticide Safety Education Program. Retrieved from [Link]
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Pacific Northwest Pest Management Handbooks. (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Retrieved from [Link]
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American Veterinary Medical Association. (n.d.). Personal protective equipment (PPE). Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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Daskalaki, M. G., & Detsi, A. (2022). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
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Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Safety Unit. Retrieved from [Link]
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Yadav, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
